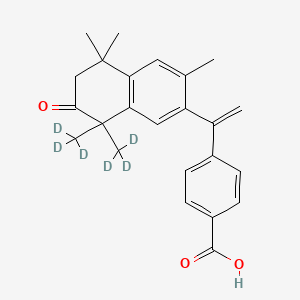
"beta-Methylamino-L-alanine-13C,15N2 Dihydrochloride"
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) is a labeled version of A-aminomethyl-L-alanine, where the carbon and nitrogen atoms are isotopically enriched with 13C and 15N, respectively. This compound is primarily used in scientific research for tracing and studying metabolic pathways, protein synthesis, and other biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) involves the incorporation of isotopically labeled precursors. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the isotopically labeled precursors, such as 13C-labeled formaldehyde and 15N-labeled ammonia.
Reaction: These precursors undergo a series of reactions, including condensation and reduction, to form the labeled A-aminomethyl-L-alanine.
Purification: The product is then purified using techniques such as crystallization or chromatography to obtain the dihydrochloride salt form.
Industrial Production Methods
Industrial production of A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of isotopically labeled precursors are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding protein synthesis and amino acid metabolism.
Medicine: Utilized in research related to neurological diseases and metabolic disorders.
Industry: Employed in the development of new pharmaceuticals and biochemical assays.
Wirkmechanismus
The mechanism of action of A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) involves its incorporation into metabolic pathways. The isotopic labels allow researchers to trace the compound’s movement and transformation within biological systems. This helps in identifying molecular targets and pathways involved in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
A-aminomethyl-L-alanine: The non-labeled version of the compound.
A-aminomethyl-D-alanine: The D-isomer of the compound.
A-aminomethyl-L-alanine-13C: Labeled with 13C only.
A-aminomethyl-L-alanine-15N: Labeled with 15N only.
Uniqueness
A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) is unique due to its dual isotopic labeling, which provides more detailed information in tracing studies compared to single-labeled compounds. This dual labeling enhances the accuracy and depth of research in metabolic and biochemical studies.
Eigenschaften
Molekularformel |
C4H12Cl2N2O2 |
|---|---|
Molekulargewicht |
194.03 g/mol |
IUPAC-Name |
(2S)-2-(15N)azanyl-3-((113C)methyl(15N)amino)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C4H10N2O2.2ClH/c1-6-2-3(5)4(7)8;;/h3,6H,2,5H2,1H3,(H,7,8);2*1H/t3-;;/m0../s1/i1+1,5+1,6+1;; |
InChI-Schlüssel |
DQQXGBNMBHWGPT-XIKOEDRCSA-N |
Isomerische SMILES |
[13CH3][15NH]C[C@@H](C(=O)O)[15NH2].Cl.Cl |
Kanonische SMILES |
CNCC(C(=O)O)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


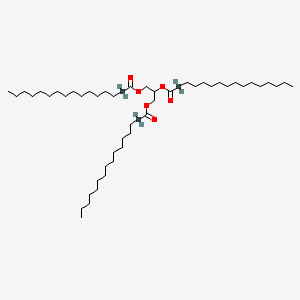
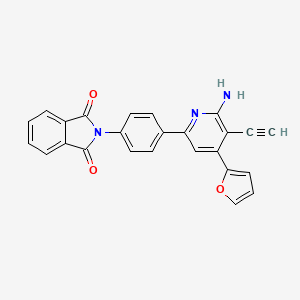
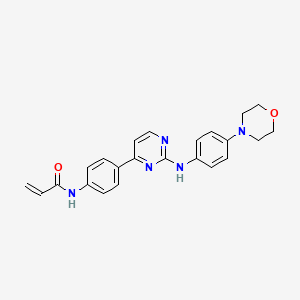
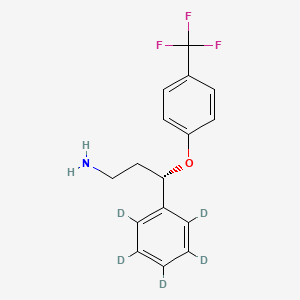
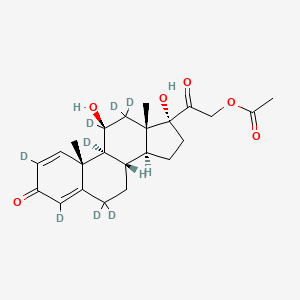



![5-[8-[[2-fluoro-4-(4-fluorophenyl)phenyl]methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12415137.png)
